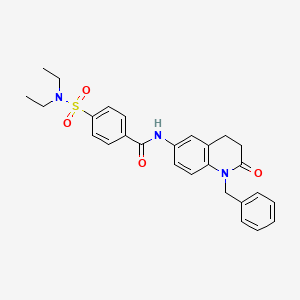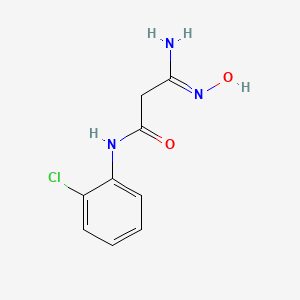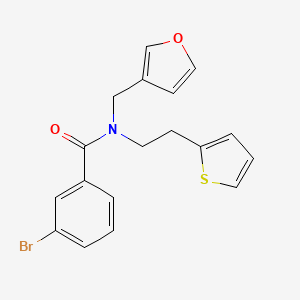
8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine” is a complex organic molecule. It likely contains a benzodioxine core structure, which is a type of heterocyclic compound . The “8-(Chloromethyl)-6-fluoro-2-phenyl” part suggests the presence of a chloromethyl group, a fluorine atom, and a phenyl group attached to the benzodioxine core at specific positions .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. Generally, chloromethyl groups can participate in various reactions, including nucleophilic substitution . The presence of a fluorine atom could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties could include melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- The reactivity and structural analysis of related benzodioxin compounds have been explored, providing insights into their chemical behavior and potential as intermediates in organic synthesis. For instance, studies on the reaction between 2-nitrophenol and trichloroacetaldehyde led to the synthesis of benzodioxin derivatives, highlighting their structural complexity and the steric effects influencing their formation (A. Irving & H. Irving, 1991).
Pharmacological Applications
- Benzodioxin derivatives have been synthesized for potential pharmacological uses, such as novel immunosuppressants and antibacterial agents. Research into novel synthetic routes for such compounds demonstrates their relevance in developing new therapeutic agents (I. Chujo et al., 2001).
Agrochemical and Pesticidal Activity
- The design and synthesis of benzoheterocyclic analogues, including benzodioxine derivatives, have been explored for insecticidal activity. These studies aim to develop more effective pesticides by manipulating the chemical structure to enhance activity against agricultural pests (Yoshihiro. Sawada et al., 2003).
Antibacterial and Antifungal Agents
- Research into benzodioxin derivatives has also focused on their potential as antimicrobial agents. Synthesis of novel compounds and evaluation of their antibacterial and antifungal activities highlight the therapeutic potential of benzodioxines in treating infectious diseases. Some compounds have shown promising results, indicating their value in pharmaceutical research (M. Abbasi et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-(chloromethyl)-6-fluoro-2-phenyl-4H-1,3-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO2/c16-8-11-6-13(17)7-12-9-18-15(19-14(11)12)10-4-2-1-3-5-10/h1-7,15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKOMRVUJRZUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CCl)OC(O1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide](/img/structure/B2804351.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2804353.png)
![N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2804354.png)

![(E)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2804359.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2804364.png)
![3',4'-dichloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2804366.png)
![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2804367.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid](/img/structure/B2804373.png)